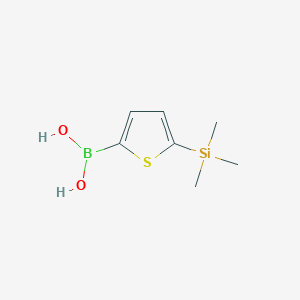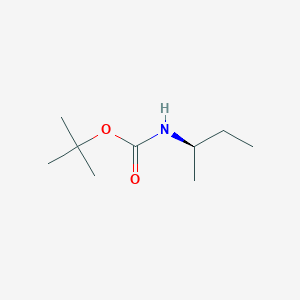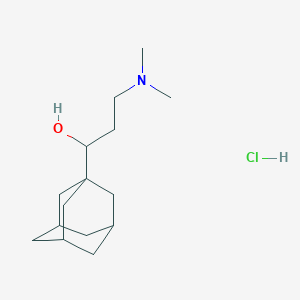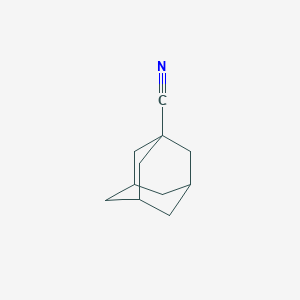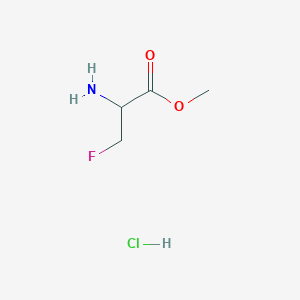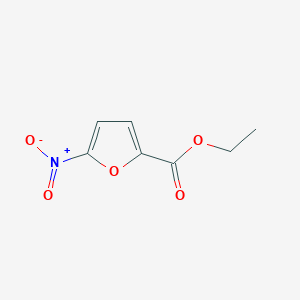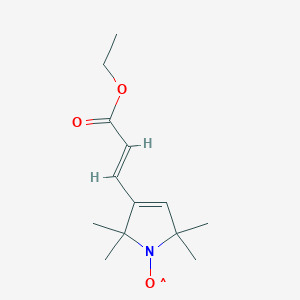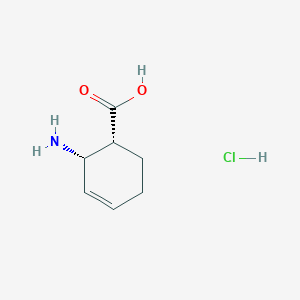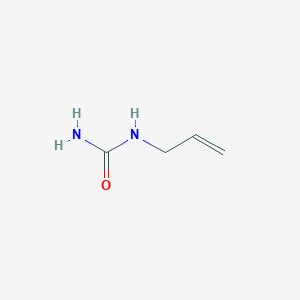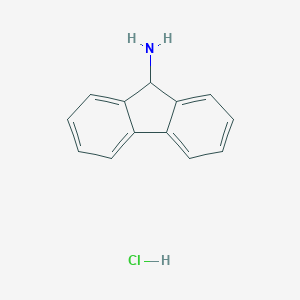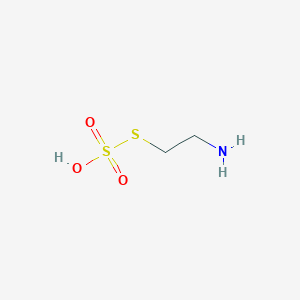
Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester
Übersicht
Beschreibung
Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester, also known as this compound, is a useful research compound. Its molecular formula is C2H7NO3S2 and its molecular weight is 157.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202840. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Mode of Action
The mode of action of 2-Aminoethanethiolsulfuric acid involves its oxidation by chlorite and iodate in mildly acidic media . The reaction is characterized by a long quiescent induction period followed by rapid and autocatalytic production of chlorine dioxide . The stoichiometry of the reaction in excess chlorite just before the formation of chlorine dioxide was determined to be :
2ClO2−+H2NCH2CH2S−SO3H→ClNHCH2CH2SO3H+SO42−+Cl−+H+2ClO_2^- + H_2NCH_2CH_2S-SO_3H \rightarrow ClNHCH_2CH_2SO_3H + SO_4^{2-} + Cl^- + H^+ 2ClO2−+H2NCH2CH2S−SO3H→ClNHCH2CH2SO3H+SO42−+Cl−+H+
Biochemical Pathways
The biochemical pathways affected by 2-Aminoethanethiolsulfuric acid are related to the oxidation of sulfur atoms. The compound shows a facile S-S bond cleavage after a single S-oxygenation step on the inner sulfur atom . The sulfoxide is quite stable, but there was no experimental evidence for the existence of the sulfone-sulfonic acid .
Result of Action
The result of the action of 2-Aminoethanethiolsulfuric acid is the production of chlorine dioxide, which is much more pronounced in stoichiometric excess of chlorite . Further reaction of the taurine occurred only on the nitrogen atom with no cleavage of the C-S bond .
Action Environment
The action of 2-Aminoethanethiolsulfuric acid is influenced by environmental factors such as the presence of chlorite and iodate, and the pH of the medium . The reaction is characterized by a long quiescent induction period followed by rapid and autocatalytic production of chlorine dioxide in mildly acidic media .
Eigenschaften
IUPAC Name |
1-amino-2-sulfosulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO3S2/c3-1-2-7-8(4,5)6/h1-3H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTPRJXPLFGHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSS(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54641-86-0 (mono-hydrochloride salt) | |
| Record name | 2-Aminoethanethiosulfuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002937533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9062720 | |
| Record name | Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2937-53-3 | |
| Record name | Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2937-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminoethanethiosulfuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002937533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cysteamine S-sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(2-aminoethyl) hydrogen thiosulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Aminoethanethiolsulfuric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z63G378ME6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary chemical reaction pathway of 2-aminoethanethiolsulfuric acid (AETSA) with oxyhalogen species like bromate and iodate?
A1: Research shows that AETSA, when reacting with oxyhalogen species like bromate [] and iodate [] in acidic media, undergoes oxidation primarily at the inner sulfur atom. This oxidation results in the formation of taurine (2-aminoethanesulfonic acid) and sulfate ions. The reaction proceeds through successive oxygen additions to the inner sulfur atom, ultimately leading to the cleavage of the S-S bond.
Q2: Does the reaction of AETSA with halogens differ from its reaction with oxyhalogens?
A2: Yes, the reaction mechanisms differ. While AETSA's reaction with oxyhalogens primarily targets the inner sulfur atom, its reaction with halogens like iodine (I₂) is slow and autoinhibitory []. This is because the iodide ions (I⁻) produced during the reaction react with remaining I₂ to form the less reactive triiodide ion (I₃⁻), hindering further reaction.
Q3: What makes the reaction of AETSA with chlorite unique compared to other oxyhalogens?
A3: AETSA's reaction with chlorite is unique due to the pronounced formation of chlorine dioxide (ClO₂) [], particularly in the presence of excess chlorite. Additionally, this reaction leads to the production of monochlorotaurine as the dominant product at pH 1-3, alongside taurine and dichlorotaurine. This suggests a preference for nitrogen atom chlorination in excess chlorite conditions.
Q4: Has AETSA been investigated in biological systems, and if so, what are the key findings?
A4: Yes, studies have explored the reactions of AETSA in biological systems []. Research shows that AETSA readily reacts with protein sulfhydryl groups in rat tissue homogenates. This non-enzymatic reaction leads to the formation of cysteamine, cystamine, protein-bound cysteamine disulfides, and sulfite ions. This interaction with protein sulfhydryl groups is particularly relevant to understanding its potential role as a radiation protector.
Q5: Are there analytical techniques available for detecting and quantifying AETSA and its reaction products?
A5: Various analytical techniques have been employed to study AETSA and its reaction products. Spectrophotometry has been used to monitor reaction kinetics, while ¹H NMR has been instrumental in identifying and characterizing reaction products [, ]. Additionally, gas chromatography/mass spectrometry (GC/MS) methods have been used to detect and quantify AETSA in complex biological samples like human blood [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


